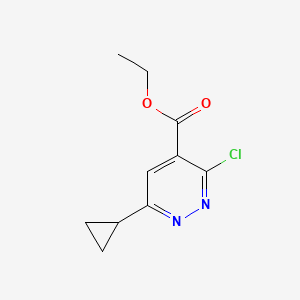

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

CAS No.: 2098113-48-3

Cat. No.: VC2893635

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098113-48-3 |

|---|---|

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate |

| Standard InChI | InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3 |

| Standard InChI Key | ITHFDWNDIYOINO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 |

| Canonical SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine ring substituted at positions 3 and 6 with chlorine and cyclopropyl groups, respectively, and an ethyl ester at position 4 (Figure 1). The IUPAC name, ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate, reflects this substitution pattern. Key identifiers include:

-

InChI:

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3 -

InChI Key:

ITHFDWNDIYOINO-UHFFFAOYSA-N

The cyclopropyl group introduces steric strain, while the electron-withdrawing chlorine and ester groups polarize the pyridazine ring, influencing reactivity.

Physicochemical Characteristics

The compound’s properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 226.66 g/mol |

| Formula | |

| XLogP3 | 2.4 (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 61.1 Ų |

These parameters suggest moderate lipophilicity and potential bioavailability, aligning with its exploration in drug discovery .

Synthesis and Production

Synthetic Routes

While detailed protocols are proprietary, retrosynthetic analysis indicates feasible pathways:

-

Cyclization of Precursors: Reacting 3-chloro-6-cyclopropylpyridazine with ethyl chloroformate in the presence of a base like triethylamine.

-

Cross-Coupling Strategies: Palladium-catalyzed coupling to introduce the cyclopropyl group post-pyridazine formation.

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity.

Patent Landscape

PubChemLite reports 2 patents associated with this compound, though literature remains sparse . This underscores its emerging status in applied research.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine at position 3 is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, yielding analogues like 3-amino derivatives. For example:

This reactivity is pivotal for diversifying the pyridazine scaffold.

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

This transformation is critical for prodrug activation or modifying solubility.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

-

Anticancer Agents: Analogues with modified substituents show antiproliferative effects in vitro.

-

Immunomodulators: DHODH inhibition parallels teriflunomide, a multiple sclerosis therapy.

Agrochemical Development

Pyridazine derivatives are explored as herbicides and fungicides. The cyclopropyl group may enhance soil persistence or target binding .

Comparison with Structural Analogues

Ethyl 3-Chloro-6-Methylpyridazine-4-Carboxylate

| Property | Cyclopropyl Derivative | Methyl Derivative |

|---|---|---|

| Molecular Weight | 226.66 g/mol | 214.63 g/mol |

| LogP | 2.4 | 2.1 |

| Patent Count | 2 | 0 |

The cyclopropyl group enhances steric bulk and patent activity, suggesting broader industrial interest .

Ethyl 3-Chloro-6-Phenylpyridazine-4-Carboxylate

The phenyl analogue’s higher LogP (3.2) indicates greater lipophilicity, potentially improving blood-brain barrier penetration .

Future Perspectives

Research Directions

-

Structure-Activity Relationships: Systematic modification of the cyclopropyl and ester groups.

-

Target Identification: Proteomic studies to uncover novel biological targets.

Industrial Scaling

Advances in flow chemistry could reduce production costs, facilitating large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume